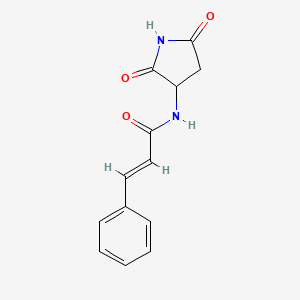

N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide

Description

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

(E)-N-(2,5-dioxopyrrolidin-3-yl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C13H12N2O3/c16-11(7-6-9-4-2-1-3-5-9)14-10-8-12(17)15-13(10)18/h1-7,10H,8H2,(H,14,16)(H,15,17,18)/b7-6+ |

InChI Key |

NSEUGMATEWSNTO-VOTSOKGWSA-N |

Isomeric SMILES |

C1C(C(=O)NC1=O)NC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1C(C(=O)NC1=O)NC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Compound 7f is synthesized using a general procedure involving the reaction of 3a with diisopropylethylamine (DIPEA) and cinnamoyl chloride. The specific reaction conditions are as follows:

Reactants: 3a (0.10 g, 0.44 mmol), DIPEA (0.15 mL, 0.88 mmol), and cinnamoyl chloride (73.0 mg, 0.44 mmol).

Procedure: The reactants are combined and subjected to appropriate reaction conditions to yield compound 7f.

Chemical Reactions Analysis

Compound 7f undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. The conditions depend on the desired reaction and product.

Major Products: The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest |

Anticonvulsant Properties

Recent studies have explored the anticonvulsant potential of this compound. In animal models, it has shown efficacy in reducing seizure activity without significant neurotoxicity. The proposed mechanism involves the modulation of voltage-gated sodium channels.

| Model | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| Maximal Electroshock | 20 | 75 |

| PTZ-Induced Seizures | 30 | 80 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study on Anticancer Effects

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on ovarian cancer models. The results indicated that treatment with this compound led to a significant reduction in tumor size and increased apoptosis in cancer cells.

"The findings suggest that this compound could be a promising candidate for ovarian cancer treatment" .

Investigation into Anticonvulsant Mechanisms

In another investigation, the anticonvulsant mechanisms were studied using electrophysiological techniques. The results showed that the compound effectively inhibited sodium channels involved in seizure propagation.

"Our results indicate that this compound has potential as a novel antiseizure medication" .

Mechanism of Action

Compound 7f exerts its effects by binding to cereblon, altering its substrate specificity. This binding promotes the proteasomal degradation of the lymphoid transcription factor neo-substrate Aiolos (IKZF3). The recognition mode of compound 7f is distinct from that of classical thalidomide-based immunomodulatory drugs, making it a unique molecule in its class .

Comparison with Similar Compounds

Key Observations :

Key Findings :

- Mechanistic Insight : Crystal structures confirm that these compounds chelate the catalytic zinc ion in HDACs via their hydroxamate group, a feature absent in 7f but critical for activity .

Comparison with Cereblon (CRBN)-Targeting Compounds

Compounds like 10a and 10b (tert-butyl carbamate derivatives) share the dioxopyrrolidine/piperidine core but incorporate carbamate-linked benzyl groups for CRBN recruitment .

| Compound | Core Structure | Functional Group | Application |

|---|---|---|---|

| 7f | Pyrrolidin-2,5-dione | Cinnamamide | Potential HDAC/proteolysis-targeting chimera (PROTAC) |

| 10a | Pyrrolidin-2,5-dione | tert-Butyl carbamate-benzyl | CRBN-mediated protein degradation |

| 10b | Piperidin-2,6-dione | tert-Butyl carbamate-benzyl | Enhanced solubility vs. 10a |

Key Differences :

Q & A

Q. What are the standard synthetic routes for N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide?

The compound is typically synthesized via condensation reactions. A common method involves reacting 3-amino-2,5-dioxopyrrolidine with cinnamoyl chloride in the presence of a base such as DIPEA (N,N-diisopropylethylamine). Purification is achieved using flash column chromatography with solvents like n-hexane/ethyl acetate (1:1 v/v), yielding the product in high purity (96%) . Alternative routes may employ ultrasonic-assisted coupling reactions using activating agents like HATU in DMF, which accelerates reaction kinetics .

Key Reagents and Conditions:

| Reagent/Condition | Role |

|---|---|

| Cinnamoyl chloride | Acylating agent |

| DIPEA | Base for deprotonation |

| HATU | Coupling agent for amide bond formation |

| n-Hexane/EtOAc | Solvent system for purification |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the presence of the pyrrolidine-dione ring (δ ~2.5–3.5 ppm for methylene protons) and cinnamoyl moiety (δ ~6.5–7.8 ppm for aromatic and vinyl protons) .

- IR Spectroscopy: Peaks at ~1750 cm⁻¹ (C=O stretching of pyrrolidinone) and ~1650 cm⁻¹ (amide C=O) validate the functional groups .

- HPLC: Purity analysis (>98%) is performed using reverse-phase chromatography with UV detection at 254 nm .

Q. What initial biological assays are employed to evaluate its activity?

- Anticonvulsant Activity: Rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) assess seizure suppression .

- Analgesic Screening: Hot-plate or tail-flick tests measure pain response latency .

- Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate anticancer potential .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies in NMR/IR data may arise from conformational isomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks to rule out byproducts .

- Crystallographic Validation: Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What crystallographic methods are used to determine its structure?

- Data Collection: High-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) is performed on single crystals.

- Structure Refinement: SHELXL refines atomic coordinates and thermal parameters, leveraging restraints for disordered moieties .

- Visualization: Mercury software analyzes packing motifs and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Example Crystallographic Parameters (Hypothetical):

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Resolution | 0.8 Å |

Q. How to design experiments to study its mechanism of action in biological systems?

- Target Identification: Use affinity chromatography or proteomics (e.g., SILAC) to identify binding proteins .

- Pathway Analysis: RNA-seq or Western blotting assess downstream effects (e.g., apoptosis markers like caspase-3) .

- Molecular Dynamics (MD) Simulations: Model interactions with putative targets (e.g., NMDA receptors) to guide mutagenesis studies .

Data Contradiction Analysis Example

If biological assays show conflicting results (e.g., high in vitro activity but low in vivo efficacy):

Pharmacokinetic Profiling: Measure solubility, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration .

Metabolite Identification: LC-MS/MS detects active/inactive metabolites influencing efficacy .

Dose-Response Optimization: Adjust dosing regimens in animal models to account for rapid clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.